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Introduction

The azetidine scaffold is a valuable structural motif in modern medicinal chemistry, prized for its
ability to impart favorable physicochemical properties to drug candidates.[1][2][3] As a
saturated four-membered heterocycle, it offers a three-dimensional geometry that can enhance
metabolic stability, improve aqueous solubility, and provide novel intellectual property
landscapes.[1] This guide focuses on the technical aspects of 3-(3-Methylphenoxy)azetidine,
a specific derivative that serves as a key building block in the synthesis of more complex
molecules, particularly in the exploration of novel therapeutics. Azetidine derivatives have been
investigated for a range of applications, including as triple reuptake inhibitors for central
nervous system disorders and as components of antitumor agents.[1][4][5]

Chemical Identity and Properties

3-(3-Methylphenoxy)azetidine is a substituted azetidine featuring a 3-methylphenoxy group at
the 3-position of the azetidine ring. While specific experimental data for the free base is not
widely published, data for its hydrochloride salt and predicted properties for the base are
available.
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Property Data Source

Compound Name 3-(3-Methylphenoxy)azetidine [6]

Not explicitly found for free

CAS Number base; 1228070-90-3 (for HCI [71[8]
salt)
Molecular Formula C10H13NO [6]
Molecular Weight 163.22 g/mol [6]
Monoisotopic Mass 163.09972 Da [6]
Form (HCI Salt) Solid [7]
Predicted XlogP 2.1 [6]
SMILES CC1=CC(=CC=C1)OC2CNC2 [6]
InChi Key JBYYBRKRSBFVSE- 6]

UHFFFAOYSA-N

Note: Some data is for the hydrochloride salt or based on computational predictions.

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for 3-(3-Methylphenoxy)azetidine is not readily
available in the literature, its structure lends itself to established synthetic methodologies for 3-
alkoxy or 3-aryloxy azetidines. A plausible and common approach is the Williamson ether
synthesis, involving the reaction of a protected 3-hydroxyazetidine with 3-methylphenol.

Generalized Experimental Protocol: Williamson Ether
Synthesis

This protocol is a generalized procedure based on methods for analogous compounds and
should be optimized for specific laboratory conditions.[9]

Step 1: Protection of Azetidine Nitrogen
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» Dissolve 3-hydroxyazetidine in a suitable solvent such as dichloromethane (DCM) or
tetrahydrofuran (THF).

e Cool the solution in an ice bath (0 °C).

e Add a base, such as triethylamine (EtsN), followed by the dropwise addition of a protecting
group reagent, typically di-tert-butyl dicarbonate (Bocz20), to yield N-Boc-3-hydroxyazetidine.

» Allow the reaction to warm to room temperature and stir until completion, monitored by Thin
Layer Chromatography (TLC).

o Work up the reaction by washing with aqueous solutions and purify the product, typically by
column chromatography.

Step 2: Activation of the Hydroxyl Group (Mesylation)

Dissolve the N-Boc-3-hydroxyazetidine in an anhydrous aprotic solvent like DCM under an
inert atmosphere (e.g., Nitrogen or Argon).

e Cool the solution to 0 °C.
e Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
e Add methanesulfonyl chloride (MsCI) dropwise.

 Stir the reaction at 0 °C for 1-2 hours or until TLC indicates the consumption of the starting
material. The product is N-Boc-3-(methylsulfonyloxy)azetidine.

Step 3: Nucleophilic Substitution (Ether Formation)

 In a separate flask, dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent such as
dimethylformamide (DMF) or acetonitrile.

e Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the
corresponding phenoxide.

o Add the solution of N-Boc-3-(methylsulfonyloxy)azetidine to the phenoxide solution.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until the reaction is
complete (monitored by TLC or LC-MS).

Cool the reaction and quench carefully with water.

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers, dry
over sodium sulfate, and concentrate under reduced pressure.

Purify the resulting N-Boc-3-(3-methylphenoxy)azetidine by column chromatography.

Step 4: Deprotection

Dissolve the purified N-Boc-3-(3-methylphenoxy)azetidine in a suitable solvent like DCM or
1,4-dioxane.

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in dioxane.
Stir the mixture at room temperature for 1-4 hours.

Remove the solvent and excess acid under reduced pressure to yield the final product, 3-(3-
Methylphenoxy)azetidine, typically as its corresponding salt (e.g., trifluoroacetate or
hydrochloride).

Synthetic Workflow Diagram

The following diagram illustrates the plausible synthetic pathway described above.
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Caption: Synthetic pathway for 3-(3-Methylphenoxy)azetidine.

Application in Drug Discovery

The 3-aryloxy azetidine motif is a key pharmacophore in the development of ligands for

monoamine transporters, which are implicated in various neurological and psychiatric
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disorders.[1] Altering the substitution on the aryl ring allows for the fine-tuning of binding affinity
and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and
norepinephrine transporter (NET).[1] Therefore, 3-(3-Methylphenoxy)azetidine serves as a
valuable intermediate for creating libraries of potential triple reuptake inhibitors or other CNS-
active agents.

Logical Relationship Diagram

The diagram below outlines the logical flow from the core chemical structure to its potential
therapeutic application.
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- Chemical Intermediate Synthesis of Novel 3-Substituted
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Caption: Role of the compound in drug discovery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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